4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

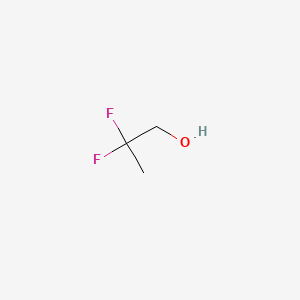

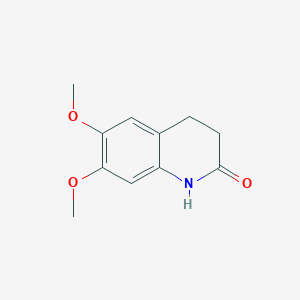

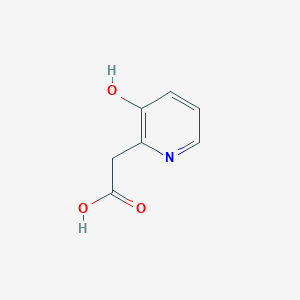

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline , also known by its systematic name 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide , is a chemical compound with the molecular formula C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub> . It belongs to the class of sulfonamides and contains a thiazine ring. The compound exhibits interesting properties due to its unique structure.

Synthesis Analysis

The synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it can be prepared through various methods, including condensation reactions or cyclization processes. Researchers have explored different synthetic routes, and further investigation is needed to optimize the synthesis.

Molecular Structure Analysis

The molecular structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline consists of a thiazine ring fused to an aniline moiety. The presence of the sulfonamide group enhances its reactivity and potential applications. Researchers have characterized its structure using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity depends on the functional groups present. Investigating its behavior under different reaction conditions is crucial for understanding its versatility.

Physical And Chemical Properties Analysis

- Physical Properties :

- Melting Point : The compound’s melting point provides insights into its crystalline nature and purity.

- Solubility : Investigating its solubility in various solvents helps determine its practical utility.

- Color and Odor : Describing its appearance and odor aids in identification.

- Chemical Properties :

- Acid-Base Behavior : Assessing its acidity or basicity is essential for understanding its reactivity.

- Stability : Investigating its stability under different conditions (e.g., temperature, pH) is crucial.

- Redox Properties : Understanding its redox behavior informs its potential applications.

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Application : The compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring structure, which has been reported to have various pharmacological activities .

- Methods : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

- Results : The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

-

Pharmaceutical Research

- Chemical Research

- Application : The compound is used in the synthesis of homo-allylic sulfamate ester and sulfonamide, which are useful substrates for the tethered aminohydroxylation (TA) reaction .

- Methods : The exact methods of synthesis and application are not specified in the source .

- Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

- Toxicity : Researchers should evaluate its toxicity profile, especially if it is intended for pharmaceutical or industrial use.

- Handling Precautions : Proper handling, storage, and disposal protocols are essential.

- Environmental Impact : Assessing its impact on the environment is crucial.

Orientations Futures

- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

- Materials Science : Explore its applications in materials, catalysis, or sensors.

- Computational Studies : Conduct computational simulations to predict its behavior and interactions.

Please note that while I’ve provided a comprehensive overview, specific details may vary based on the latest research findings. For more in-depth information, consult relevant scientific literature123.

Propriétés

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNMBOVVLNFRBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586455 |

Source

|

| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline | |

CAS RN |

37441-49-9 |

Source

|

| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1317312.png)

![Furo[3,2-B]pyridin-2(3H)-one](/img/structure/B1317326.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)